![molecular formula C18H18N4O2S B2438219 (E)-2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)ethenesulfonamide CAS No. 2035018-16-5](/img/structure/B2438219.png)
(E)-2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)ethenesulfonamide
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Overview
Description
The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a sulfur atom bonded to an amide group, which can interact with various biological targets. The presence of the phenyl and pyridinyl groups suggests that this compound could potentially interact with biological systems via pi stacking or other non-covalent interactions .
Molecular Structure Analysis
The compound contains a phenyl ring, a pyridinyl ring, and an imidazole ring, which are all aromatic and could participate in pi stacking interactions. The ethenesulfonamide group could potentially act as a hydrogen bond acceptor .Chemical Reactions Analysis
The compound, due to the presence of the sulfonamide group, could potentially undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine .Scientific Research Applications
Electron-Transport Materials in OLEDs
(E)-2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)ethenesulfonamide and its derivatives have been explored as electron-transport materials (ETMs) in organic light-emitting diodes (OLEDs). A study incorporating pyridine and phenanthroimidazole derivatives showed that these compounds can effectively improve the performance of OLEDs. For instance, some derivatives demonstrated high electron mobility and energy levels, resulting in efficient and low roll-off sky blue fluorescent OLEDs (Wang et al., 2015).
Antimicrobial and Antimycobacterial Activities
Compounds with structures similar to (E)-2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)ethenesulfonamide have been investigated for their antimicrobial and antimycobacterial properties. Research has found that certain imidazol-1-yl-pyridin-3-yl-methanones exhibit significant inhibitory activities against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Narasimhan et al., 2011).
Corrosion Inhibition
Studies have also focused on the use of similar imidazole-pyridine derivatives as corrosion inhibitors. For instance, Schiff bases based on imidazo[1,2-a]pyridine have been synthesized and shown to effectively inhibit the corrosion of mild steel in acidic environments. This indicates their potential application in protecting metals against corrosion (El Aatiaoui et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(E)-2-phenyl-N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-25(24,15-9-16-6-2-1-3-7-16)21-12-14-22-13-11-20-18(22)17-8-4-5-10-19-17/h1-11,13,15,21H,12,14H2/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHESVKXUEHINHL-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CN=C2C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-phenyl-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)ethenesulfonamide |
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